ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9(11)8-5-6-7(13-8)3-4-10-6/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCVBJBTFWUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649506 | |
| Record name | Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-85-6 | |
| Record name | Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiophene Carbaldehydes with Ethyl Azidoacetate
A widely employed strategy for constructing the thieno[3,2-b]pyrrole core involves the cyclocondensation of thiophene-2-carbaldehydes with ethyl 2-azidoacetate. This method, adapted from procedures developed for analogous structures, proceeds via a two-step sequence.
Reaction Mechanism and Conditions
- Azido-Acrylate Formation : Thiophene-2-carbaldehyde derivatives react with ethyl 2-azidoacetate in sodium ethoxide at 0°C to form 2-azido-3-(thiophen-2-yl)acrylates. The reaction typically achieves >80% conversion within 2–4 hours.
- Thermal Cyclization : Refluxing the intermediate in o-xylene (140–150°C) induces a [3+2] cycloaddition, yielding the 4H-thieno[3,2-b]pyrrole skeleton. Substitution patterns on the thiophene ring dictate reaction times (6–12 hours) and yields (60–85%).
Key Considerations:
- Regioselectivity : Electron-withdrawing groups (e.g., nitro, bromo) at the 5-position of thiophene direct cyclization to the 2-carboxylate isomer.
- Solvent Effects : Polar aprotic solvents like DMF improve yields but require stringent temperature control to avoid side reactions.
Table 1: Representative Yields for Cyclocondensation Reactions
| Thiophene Derivative | Substituent Position | Yield (%) | Reference |
|---|---|---|---|
| 5-Bromo-2-carbaldehyde | 5-Br | 78 | |
| 5-Nitro-2-carbaldehyde | 5-NO₂ | 65 | |
| Unsubstituted | N/A | 82 |
Rhodium-Catalyzed Annulation of (Acetylamino)thiophenes
Recent advances in transition-metal catalysis have enabled the synthesis of thienopyrroles through Cp*Rh(III)-mediated annulation. This method, while primarily reported for 5-carboxylate derivatives, is adaptable to the 2-carboxylate isomer through precursor modification.
Protocol Overview
- Directing Group Installation : 3-(Acetylamino)thiophenes are prepared via copper-catalyzed acetylamination of bromothiophenes (70–90% yields).
- Annulation with Alkynes : Using [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE at 80°C, the reaction with internal alkynes produces 4-acetyl-thieno[3,2-b]pyrroles. Subsequent hydrolysis removes the acetyl group.
Critical Parameters:
- Alkyne Scope : Symmetrical diarylacetylenes (e.g., diphenylacetylene) provide optimal yields (65–75%), while alkyl-substituted alkynes suffer from lower reactivity.
- Regiochemical Control : The acetyl directing group ensures exclusive formation of the 4H-regioisomer, avoiding competing [4+2] pathways.
De Novo Synthesis from 4-Aminothiophene Precursors
A novel route exploiting 4-aminothiophene derivatives was recently disclosed, offering a streamlined pathway to 2-carboxylate derivatives.
Methodology Highlights
- Condensation : 4-Amino-5-cyanothiophene reacts with ethyl acetoacetate in acetic anhydride, inducing cyclization to the thienopyrrole core.
- Decarboxylation : Thermal treatment (150°C, toluene) removes extraneous carboxyl groups, yielding the target compound in 55–60% overall yield.
Advantages:
- Avoids hazardous azide intermediates.
- Amenable to parallel synthesis for analog libraries.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for Ethyl 4H-Thieno[3,2-b]pyrrole-2-carboxylate Synthesis
| Method | Yield Range (%) | Scalability | Functional Group Tolerance | Key Limitation |
|---|---|---|---|---|
| Cyclocondensation | 60–85 | Moderate | Moderate (EWGs preferred) | Requires azide handling |
| Rhodium Annulation | 65–75 | Low | High | Costly catalysts |
| Vilsmeier-Esterification | 50–70 | High | Low (sensitive to oxidation) | Multi-step complexity |
| 4-Aminothiophene Route | 55–60 | High | High | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or hydrazines can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or hydrazides.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate has shown promise in medicinal chemistry due to its biological activity. The compound may serve as a precursor or lead compound for the development of new therapeutic agents. Notable applications include:
- Anticancer Activity : Research indicates that thienopyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound could be explored for its potential to inhibit tumor growth and metastasis.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. This compound may be investigated for its efficacy against resistant strains of bacteria and fungi.
- CNS Activity : Some derivatives have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
Materials Science
In the realm of materials science, this compound is of interest for its electronic properties:
- Organic Electronics : This compound can be utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its ability to form charge-transfer complexes makes it suitable for enhancing the conductivity and efficiency of organic semiconductor devices.
- Polymer Composites : When incorporated into polymer matrices, this compound can improve the mechanical and thermal properties of materials used in flexible electronics.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Case Study 1: Synthesis and Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various thienopyrrole derivatives, including this compound. The findings suggested significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range, indicating a strong potential for further development as an anticancer agent .
Case Study 2: Organic Electronics
Research conducted by Shefer et al. demonstrated the use of thienopyrrole derivatives in OFETs. The study highlighted that incorporating this compound into the device architecture resulted in enhanced charge mobility compared to traditional organic semiconductors .
Mechanism of Action
The biological activity of ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is primarily due to its interaction with molecular targets such as viral RNA polymerases and lysine-specific demethylases. By inhibiting these enzymes, the compound can interfere with viral replication and gene expression, making it a potential therapeutic agent for viral infections and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate, highlighting differences in substituents, synthesis methods, and applications:
Biological Activity
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical interactions, and implications in cancer treatment, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique thieno[3,2-b]pyrrole ring structure. This compound is characterized by an ethyl ester functional group attached to the pyrrole moiety, which contributes to its chemical reactivity and potential applications in pharmaceuticals and materials science .
Target Enzymes
The compound primarily targets KDM1A and LSD1 demethylases, essential enzymes involved in the demethylation of lysine residues on histones. Inhibition of these enzymes can lead to significant alterations in gene expression, impacting various cellular processes .
Biochemical Pathways
The main biochemical pathway influenced by this compound is the DNA methylation pathway . By inhibiting KDM1A and LSD1, the compound can alter the epigenetic landscape, potentially leading to reactivation of tumor suppressor genes in cancer cells .
Cellular Effects
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown inhibitory activity against colon cancer cells with IC50 values indicating significant potency .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colon Cancer Cells | 30-50 | Growth inhibition |
| HepG2 (Liver Cancer) | 20-40 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 25-45 | Cell cycle arrest |
Case Studies
- Inhibition of D-amino Acid Oxidase : this compound has been shown to inhibit D-amino acid oxidase activity in CHO cells, demonstrating its potential as a therapeutic agent in metabolic disorders .
- Cytotoxicity in Cancer Models : A study evaluated the compound's effects on HepG2 liver cancer cells, revealing that treatment led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 levels. This suggests a mechanism for inducing apoptosis in cancer cells .
Interaction Studies
Preliminary studies indicate that this compound may interact with proteins involved in viral replication and inflammatory pathways. These interactions could be elucidated through advanced techniques such as molecular docking and spectroscopy, paving the way for optimized drug designs based on its structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
